![molecular formula C18H20N2O2S B2544824 N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide CAS No. 2305455-07-4](/img/structure/B2544824.png)
N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide
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Overview
Description
“N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties .
Synthesis Analysis
The synthesis of thiazole derivatives, including “N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide”, involves the combination of thiazole and sulfonamide groups, which are known for their antibacterial activity . The specific synthesis process and yield can vary depending on the exact structure of the compound .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact structure of “N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide” would need to be determined through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Thiazole derivatives, including “N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide”, can undergo various chemical reactions. Their reactivity is influenced by the presence of the thiazole ring and the specific substituents attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide” can be inferred from its structure and the properties of similar compounds. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact properties of this compound would need to be determined through experimental analysis .Mechanism of Action
The mechanism of action of thiazole derivatives is often related to their biological activity. For instance, some thiazole derivatives display potent antibacterial activity, which may involve interactions with bacterial cell membranes . The exact mechanism of action of “N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide” would need to be determined through further studies.
Safety and Hazards
The safety and hazards associated with “N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide” would depend on its specific biological activities and toxicity profile. Thiazole derivatives are known for their diverse biological activities, which can include both beneficial effects (such as antibacterial activity) and potential hazards (such as cytotoxicity) .
Future Directions
The future research directions for “N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide” and similar compounds could involve further exploration of their biological activities, the development of more efficient synthesis methods, and the investigation of their mechanism of action . This could lead to the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-16(21)19-13-18(8-10-22-11-9-18)17-20-15(12-23-17)14-6-4-3-5-7-14/h2-7,12H,1,8-11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVXTFKKQKRGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCOCC1)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide |
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